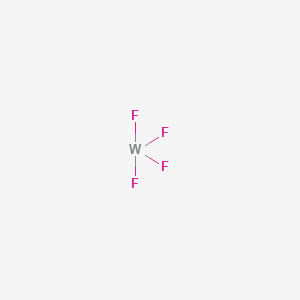
Tungsten tetrafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten tetrafluoride is a useful research compound. Its molecular formula is F4W and its molecular weight is 259.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Semiconductor Industry
One of the primary applications of tungsten tetrafluoride is in the chemical vapor deposition (CVD) processes used for depositing tungsten films. This process is essential for creating thin films of tungsten, which are utilized in various semiconductor devices. Tungsten's high thermal and chemical stability, along with its low resistivity, makes it an ideal material for these applications.
CVD Process
-
Reactivity : this compound can decompose at elevated temperatures to yield tungsten metal. The general reaction can be described as:
2WF4+3Si→2W+3SiF4
- Temperature Dependence : The deposition rate and efficiency of tungsten films are significantly influenced by temperature, with higher temperatures leading to increased reactivity and deposition rates.
Chemical Synthesis
This compound serves as a precursor in the synthesis of other tungsten compounds. Its ability to act as a fluorinating agent allows it to participate in various chemical reactions, facilitating the formation of new compounds.
Reactions Involving this compound
-
This compound can react with halogens and other reagents to form higher oxidation state tungsten compounds. For example:
WF4+X2→WF4X2
- This property is utilized in synthesizing complex materials that may have applications in catalysis or materials science.
Potential Medical Applications
Although not widely used in medicine currently, this compound's unique properties have led researchers to explore its potential therapeutic applications. Recent studies have indicated that tungsten complexes may exhibit anticancer properties, particularly when incorporated into drug formulations.
Research Insights
- Studies involving tungsten-containing compounds have shown promising results in vitro against various cancer cell lines, suggesting that further exploration into this compound derivatives could lead to novel therapeutic agents.
Recent Developments
- Researchers at the University of Southampton have synthesized new complexes involving this compound that could enhance our understanding of its properties and applications. These complexes are noted for their unusual bonding characteristics, which may lead to innovative uses in both industrial and medical fields .
Anticancer Studies
- A detailed biological study has shown that certain tungsten complexes possess high antiproliferative capacities against cancer cells, indicating a pathway for developing tungsten-based anticancer drugs .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Semiconductor Industry | Used in CVD processes for depositing tungsten films due to high stability and low resistivity |
| Chemical Synthesis | Acts as a precursor for synthesizing other tungsten compounds and as a fluorinating agent |
| Medical Applications | Potential use in anticancer therapies based on recent research findings |
Propiedades
Número CAS |
13766-47-7 |
|---|---|
Fórmula molecular |
F4W WF4 |
Peso molecular |
259.8 g/mol |
Nombre IUPAC |
tetrafluorotungsten |
InChI |
InChI=1S/4FH.W/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
XRXPBLNWIMLYNO-UHFFFAOYSA-J |
SMILES |
F[W](F)(F)F |
SMILES canónico |
F[W](F)(F)F |
Key on ui other cas no. |
13766-47-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















